molecular formula C12H12N2O B12738265 3-Hydroxybenzidine CAS No. 3366-54-9

3-Hydroxybenzidine

Cat. No.: B12738265
CAS No.: 3366-54-9
M. Wt: 200.24 g/mol
InChI Key: CSXIQWQKAJYFAL-UHFFFAOYSA-N
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Description

3-Hydroxybenzidine is an organic compound with the molecular formula C12H12N2O. It is a derivative of benzidine, characterized by the presence of a hydroxyl group at the third position of the benzidine structure. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxybenzidine can be synthesized through several methods. One common approach involves the reduction of 3-nitrobenzidine, which is then followed by a diazotization reaction and subsequent reduction to yield this compound . The reaction conditions typically involve the use of reducing agents such as sodium dithionite or iron powder under acidic conditions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reduction processes. The use of catalytic hydrogenation is also common, where hydrogen gas is used in the presence of a catalyst like palladium on carbon to reduce nitrobenzidine derivatives to this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxybenzidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Hydroxybenzidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Hydroxybenzidine exerts its effects involves its interaction with cellular components. It can form reactive intermediates that bind to DNA, leading to mutagenic effects. The compound’s hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules, influencing various cellular pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .

Properties

CAS No.

3366-54-9

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

2-amino-5-(4-aminophenyl)phenol

InChI

InChI=1S/C12H12N2O/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7,15H,13-14H2

InChI Key

CSXIQWQKAJYFAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)N)O)N

Origin of Product

United States

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